![molecular formula C23H28Br2NP B151365 [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide CAS No. 27710-82-3](/img/structure/B151365.png)
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide
Overview
Description
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide is a quaternary phosphonium compound with the molecular formula (CH₃)₂NCH₂CH₂CH₂P(C₆H₅)₃(Br)·HBr. It is commonly used as a reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes from aldehydes and ketones .
Biochemical Analysis
Biochemical Properties
The compound is known to participate in biochemical reactions, particularly in the preparation of chlorpheniramine analogs which reverse chloroquine resistance in Plasmodium falciparum by inhibiting PfCRT
Molecular Mechanism
It is known to participate in the Wittig reaction with benzaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide involves several steps:
Formation of Triphenylphosphonium Intermediate: Triphenylphosphine reacts with 1,3-dibromopropane in toluene at 80°C for 5-6 hours to form the intermediate triphenylphosphonium bromide.
Reaction with Dimethylamine: The intermediate is then reacted with dimethylamine in methanol at 50°C for 10-14 hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch reactions using similar conditions as described above, with careful control of temperature and reaction times to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide undergoes several types of chemical reactions:
Wittig Reaction: It is used as a Wittig reagent to form alkenes from aldehydes and ketones.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the triphenylphosphonium group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles, with reactions often conducted in polar aprotic solvents.
Major Products
Wittig Reaction: The major products are alkenes.
Substitution Reactions: The products depend on the specific electrophile used but generally involve the replacement of the bromide ion with the incoming nucleophile.
Scientific Research Applications
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of alkenes via the Wittig reaction.
Biology: Employed in the synthesis of biologically active compounds, including potential antitumor agents.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide primarily involves its role as a Wittig reagent. In the Wittig reaction, the compound forms a phosphonium ylide, which then reacts with an aldehyde or ketone to form an alkene.
Comparison with Similar Compounds
Similar Compounds
- (3-Carboxypropyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (6-Aminohexyl)triphenylphosphonium bromide hydrobromide
Uniqueness
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide is unique due to its specific structure, which allows it to act as an effective Wittig reagent. Its dimethylamino group provides additional reactivity and selectivity in certain reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
3-(dimethylamino)propyl-triphenylphosphanium;bromide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NP.2BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;;/h3-11,13-18H,12,19-20H2,1-2H3;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVFHFOWYYPBS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Br2NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635333 | |
Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide--hydrogen bromide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27710-82-3 | |
Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide, hydrobromide (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27710-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-(Dimethylamino)propyl)triphenylphosphonium bromide hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027710823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide--hydrogen bromide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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